molecular formula C14H15NO4 B5204020 N-[2-(2-methoxyphenoxy)ethyl]furan-2-carboxamide

N-[2-(2-methoxyphenoxy)ethyl]furan-2-carboxamide

Cat. No.: B5204020
M. Wt: 261.27 g/mol
InChI Key: QRPXCVTUEFQWTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2-methoxyphenoxy)ethyl]furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring, a carboxamide group, and a methoxyphenoxyethyl side chain. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Mechanism of Action

Target of Action

The primary target of N-[2-(2-methoxyphenoxy)ethyl]furan-2-carboxamide is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a receptor tyrosine kinase that belongs to the human epidermal growth factor receptor (HER) family . It plays a significant role in the regulation of cell growth, proliferation, and differentiation .

Mode of Action

This compound interacts with EGFR, inhibiting its activity . This interaction is likely due to the compound’s structure, which includes a 2-{[2-(2-methoxyphenoxy)ethyl]-amino}-2-oxoethoxy group . The inhibition of EGFR leads to a decrease in the downstream signaling pathways that promote cell growth and proliferation .

Biochemical Pathways

The inhibition of EGFR by this compound affects several biochemical pathways. EGFR is known to activate the PI3K/AKT pathway, which promotes cell survival, and the RAS/RAF/MEK/ERK pathway, which stimulates cell proliferation . By inhibiting EGFR, the compound reduces the activity of these pathways, leading to decreased cell growth and proliferation .

Pharmacokinetics

The compound’s effectiveness against cancer cells suggests it has sufficient bioavailability to reach its target .

Result of Action

The result of this compound’s action is a decrease in the growth and proliferation of cancer cells. The compound has shown potent anticancer activities against several EGFR high-expressed cancer cell lines, including human lung adenocarcinoma (A549), Henrietta Lacks strain of cancer (HeLa), and human colorectal cancer (SW480) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methoxyphenoxy)ethyl]furan-2-carboxamide typically involves the reaction of 2-furoic acid with 2-(2-methoxyphenoxy)ethylamine. The reaction is carried out under controlled conditions, often using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methoxyphenoxy)ethyl]furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-methoxyphenoxy)ethyl]furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxyphenoxyethyl side chain, in particular, may contribute to its specificity and potency in various applications.

Properties

IUPAC Name

N-[2-(2-methoxyphenoxy)ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c1-17-11-5-2-3-6-12(11)19-10-8-15-14(16)13-7-4-9-18-13/h2-7,9H,8,10H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRPXCVTUEFQWTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCNC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401330911
Record name N-[2-(2-methoxyphenoxy)ethyl]furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401330911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49822222
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

1090484-88-0
Record name N-[2-(2-methoxyphenoxy)ethyl]furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401330911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.